N-(5-Bromoquinoxalin-6-yl)cyanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromoquinoxalin-6-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNRNAIKQPMCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformation Pathways of N 5 Bromoquinoxalin 6 Yl Cyanamide
Direct Synthetic Routes to N-(5-Bromoquinoxalin-6-yl)cyanamide
The formation of this compound can be achieved through several distinct synthetic pathways, primarily involving the introduction of a cyano group onto the 6-amino position of the 5-bromoquinoxaline scaffold.
A primary method for the synthesis of this compound involves the direct cyanation of its parent amine, 5-Bromoquinoxalin-6-amine. One documented approach utilizes phenyl cyanate as the cyanating agent. In this reaction, 5-Bromoquinoxalin-6-amine is treated with phenyl cyanate in the presence of potassium hydride (KH) in a tetrahydrofuran (THF) solvent system. drugfuture.com This method facilitates the formation of the N-cyanamide derivative.
Another related transformation, starting from the same precursor, 5-Bromoquinoxalin-6-amine, reacts it with cyanamide (B42294) in the presence of hydrochloric acid (HCl) in refluxing dioxane. drugfuture.com However, this specific reaction leads to the formation of N2-(5-bromoquinoxalin-6-yl)guanidine, not the cyanamide. drugfuture.com
An alternative and effective synthesis route starts from a quinoxaline (B1680401) thiourea (B124793) precursor, specifically 1-(5-Bromoquinoxalin-6-yl)thiourea. nih.gov This method involves the desulfurization and cyanation of the thiourea moiety. The transformation is accomplished by treating the thiourea derivative with iodine and triethylamine. This reaction successfully yields this compound. This compound has been identified and characterized as a process-related impurity in the synthesis of Brimonidine (B1667796) tartrate. The structure of the synthesized compound was confirmed through comprehensive spectroscopic analysis.
Table 1: Spectroscopic Data for this compound
| Analytical Technique | Observed Data | Interpretation | Reference |
| Infrared (IR) Spectroscopy | Sharp band at 2226 cm⁻¹ | Indicates the presence of a nitrile (C≡N) stretching vibration. | |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Presence of 4 aromatic protons | Confirms the quinoxaline ring protons. | |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Peak at 107 ppm | Corresponds to the nitrile (C≡N) carbon. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 248 | Confirms the molecular mass of the compound. |
Advanced Chemical Reactivity and Derivatization of the Compound
The cyanamide moiety in this compound is a versatile functional group that enables a variety of subsequent chemical transformations, particularly cyclization reactions to form heterocyclic systems.
The electrophilic nature of the nitrile carbon in the cyanamide group makes it susceptible to nucleophilic attack, a property exploited in cyclization reactions. A notable example is the reaction of this compound with ethyl glycinate. drugfuture.com When these two reactants are heated in refluxing ethanol, a cyclization reaction occurs to yield 2-(5-bromoquinoxalin-6-imino)imidazolidin-4-one. drugfuture.com This transformation builds an imidazolidinone ring onto the quinoxaline scaffold, demonstrating the utility of the cyanamide as a precursor for more complex heterocyclic structures. drugfuture.com
The this compound molecule serves as a platform for creating a range of derivatives. For instance, it can be reacted with 2-aminoacetaldehyde diethyl acetal to afford N1-(5-bromoquinoxalin-6-yl)-N3-(2,2-diethoxyethyl)guanidine. drugfuture.com This intermediate can then undergo cyclization using hydrochloric acid, followed by treatment with sodium hydroxide, to produce 5-bromo-6-(2-imidazolylamino)quinoxaline, a key structural analog of Brimonidine. drugfuture.com These multi-step synthetic strategies highlight the versatility of the cyanamide intermediate in accessing diverse quinoxaline-based derivatives. drugfuture.com
Detailed mechanistic studies specifically for the reactions of this compound are not extensively documented in the reviewed literature. However, the reaction mechanisms can be inferred from the general principles of cyanamide chemistry.
The formation from the thiourea precursor using iodine and triethylamine likely proceeds through an S-iodinated intermediate. The base, triethylamine, would then promote elimination to form a carbodiimide-like species, which subsequently rearranges or reacts to yield the final cyanamide product.
The cyclization reaction with ethyl glycinate follows a well-understood pathway for cyanamides. nih.gov The amino group of ethyl glycinate acts as a nucleophile, attacking the electrophilic nitrile carbon of the cyanamide. This is followed by an intramolecular cyclization, where the ester group is attacked by the nitrogen atom, leading to the formation of the five-membered imidazolidinone ring after the elimination of ethanol. The carbon-nitrogen triple bond of cyanamides readily participates in such cycloaddition reactions to form five- and six-membered heterocycles. nih.gov
Application of Green Chemistry Principles in this compound Synthesis
The application of green chemistry is crucial for developing sustainable and environmentally benign synthetic processes. Traditional methods for quinoxaline synthesis often rely on hazardous solvents, harsh acidic or basic conditions, and energy-intensive procedures. ijirt.org Modern approaches focus on minimizing environmental impact by adhering to the principles of green chemistry.
Green Solvents and Media: A significant advancement is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. For the synthesis of the quinoxaline core, which typically involves the condensation of an o-phenylenediamine with a dicarbonyl compound, solvents like water, ethanol, or polyethylene glycol (PEG) have been successfully employed. ripublication.comresearchgate.net PEG-400, for instance, is non-toxic, inexpensive, and recyclable, serving as an efficient reaction medium that can increase reaction rates. ripublication.com The synthesis of a precursor like 6-amino-5-bromoquinoxaline could potentially be adapted to use such solvents, reducing the environmental footprint. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two key technologies that align with green chemistry principles by reducing reaction times and energy consumption. ijirt.orgresearchgate.netbenthamdirect.com Microwave-assisted synthesis, in particular, can accelerate reaction kinetics significantly, often leading to higher yields in shorter times, sometimes even under solvent-free conditions. ijirt.orgnih.gov
Catalysis: The use of reusable and non-toxic catalysts is another cornerstone of green quinoxaline synthesis. Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, offer advantages like easy separation from the reaction mixture and potential for recycling, which minimizes waste. nih.gov For the bromination step required to produce this compound, using a milder and more selective brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) over elemental bromine improves the safety and selectivity of the process. researchgate.net The development of syntheses from renewable starting materials, such as ethyl gallate, further enhances the sustainability of producing quinoxaline scaffolds.
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and more sustainable.
Table 2: Green Chemistry Approaches in Quinoxaline Synthesis
| Principle | Conventional Method | Green Alternative | Benefits | References |
|---|---|---|---|---|
| Solvent Choice | Acetonitrile, DMF, DMSO, Chlorinated Solvents | Water, Ethanol, Polyethylene Glycol (PEG), Ionic Liquids | Reduced toxicity, biodegradability, recyclability, improved safety. | ijirt.orgripublication.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic waves | Reduced reaction times, lower energy consumption, higher yields. | ijirt.orgresearchgate.netbenthamdirect.com |
| Catalyst Type | Homogeneous acids (H₂SO₄), metal reagents | Reusable heterogeneous catalysts (e.g., supported heteropolyacids), nanocatalysts, enzymes | Easy separation and recycling, reduced waste, lower environmental impact. | benthamdirect.comnih.gov |
| Atom Economy | Reactions with poor atom economy, use of protecting groups | One-pot, multi-component reactions | Higher efficiency, reduced waste generation, simplified procedures. | benthamdirect.com |
Advanced Spectroscopic and Structural Elucidation of N 5 Bromoquinoxalin 6 Yl Cyanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For N-(5-Bromoquinoxalin-6-yl)cyanamide, ¹H (proton) and ¹³C (carbon-13) NMR would provide detailed information about the hydrogen and carbon framework, respectively.
¹H NMR Spectroscopy: A study identifying this compound as an impurity confirmed its structure using ¹H NMR, which showed the presence of four aromatic protons. derpharmachemica.com Based on the structure, the following proton signals are expected:
Quinoxaline (B1680401) Ring Protons: The two protons on the pyrazine (B50134) ring (positions 2 and 3) would appear as distinct singlets or doublets in the downfield region (typically δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.
Benzene (B151609) Ring Protons: The two protons on the bromo-substituted benzene portion of the quinoxaline ring (positions 7 and 8) would also produce signals in the aromatic region (typically δ 7.5-8.5 ppm). Their chemical shifts and coupling patterns would be influenced by the bromine and cyanamide (B42294) substituents.
N-H Proton: A broad singlet corresponding to the N-H proton of the cyanamide group would be expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all nine carbon atoms in the molecule.
Quinoxaline Carbons: The carbon atoms of the quinoxaline core would exhibit signals in the aromatic region (δ 120-150 ppm).
Cyanamide Carbon: The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift in the range of δ 115-125 ppm. pharmaffiliates.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Quinoxaline H-2/H-3 | 8.5 - 9.0 | 140 - 150 |
| Quinoxaline H-7/H-8 | 7.5 - 8.5 | 125 - 140 |
| N-H | Variable | - |
| Quinoxaline C-Br | - | 115 - 125 |
| Quinoxaline C-N | - | 135 - 145 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, a key finding was a sharp absorption band at 2226 cm⁻¹, which is a characteristic stretching vibration for a nitrile (C≡N) group. derpharmachemica.com This provides strong evidence for the cyanamide moiety.
Other expected characteristic absorption bands would include:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the cyanamide group.
C=N Stretching: Vibrations for the C=N bonds within the quinoxaline ring, typically found around 1620-1550 cm⁻¹.
Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.
Aromatic C=C Bending: Peaks in the fingerprint region between 1400-1600 cm⁻¹.
C-Br Stretching: A vibration in the lower frequency region of the spectrum, typically 500-650 cm⁻¹.
Table 2: Key FT-IR Bands for this compound
| Functional Group | Vibrational Mode | Observed/Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2226 | derpharmachemica.com |
| Amine (N-H) | Stretching | 3200 - 3400 | - |
| Imine (C=N) | Stretching | 1550 - 1620 | - |
| Aromatic (C=C) | Bending | 1400 - 1600 | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.
For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been used for its identification. derpharmachemica.com Analysis showed a molecular ion peak at m/z 248. derpharmachemica.com This value is consistent with the molecular weight of the compound, considering the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), which would produce a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 248 and 250).
Fragmentation of the parent ion would likely involve the loss of the cyanamide group or the bromine atom, leading to daughter ions that can help confirm the structure of the quinoxaline core.
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are indispensable for separating compounds from a mixture and assessing their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purification of this compound. In studies of Brimonidine (B1667796) tartrate, this compound was identified as an impurity with a relative retention time (RRT) of 2.23. derpharmachemica.com Preparative HPLC has been successfully employed to isolate sufficient quantities (e.g., 25 mg) of the impurity for subsequent spectroscopic characterization. derpharmachemica.com HPLC is also used to assess the purity of related quinoxaline compounds, with standards often requiring purity levels greater than 95%. lgcstandards.comlgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It has been instrumental in confirming the molecular mass of this compound. derpharmachemica.com
X-ray Crystallography for Definitive Solid-State Structure Elucidation (if applicable)
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.
While specific X-ray crystallography data for this compound itself is not found in the reviewed literature, the technique has been widely applied to various quinoxaline derivatives. tandfonline.comnih.govresearchgate.net These studies confirm the planar nature of the quinoxaline ring system and detail intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. tandfonline.comnih.gov Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would unequivocally confirm its atomic connectivity, bond lengths, bond angles, and conformation, providing an unambiguous structural proof.
Role and Analytical Implications in Pharmaceutical Process Chemistry and Impurity Profiling
Identification of N-(5-Bromoquinoxalin-6-yl)cyanamide as a Process-Related Impurity in Active Pharmaceutical Ingredient (API) Synthesis (e.g., Brimonidine (B1667796) Tartrate)
This compound has been identified as a process-related impurity during the synthesis of Brimonidine Tartrate, an active pharmaceutical ingredient used for the treatment of glaucoma. derpharmachemica.com Its presence was detected during the analysis of the Brimonidine Tartrate API, where it appeared as an unknown peak in the chromatogram.
The identification and characterization of this impurity were accomplished through a combination of analytical techniques. derpharmachemica.com Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the impurity showed a molecular ion peak at m/z 248. derpharmachemica.com For further structural elucidation, the impurity was isolated from the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC). derpharmachemica.com
The isolated impurity was then subjected to various spectroscopic analyses. derpharmachemica.com The Infrared (IR) spectrum of the compound displayed a sharp absorption band at 2226 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group. The ¹H-NMR spectrum revealed the presence of four aromatic protons. Furthermore, the absence of a signal around 180 ppm in the ¹³C-NMR spectrum indicated the lack of a thiourea (B124793) linkage, while a peak at 107 ppm corresponded to the nitrile carbon, confirming the cyanamide (B42294) structure. Mass spectrometry also confirmed the molecular weight of the impurity to be 248 g/mol . derpharmachemica.com To definitively confirm its identity, this compound was independently synthesized, and its spectral and chromatographic data were found to be identical to those of the isolated impurity. derpharmachemica.com
Development and Validation of Analytical Methods for Impurity Detection and Quantification in Complex Mixtures
The detection and quantification of this compound in complex mixtures, such as the reaction mass of Brimonidine Tartrate synthesis, require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.
A key parameter in the HPLC method is the Relative Retention Time (RRT), which for this compound was found to be 2.23 relative to the Brimonidine peak. derpharmachemica.com This allows for the specific identification of the impurity in a chromatographic separation. The method's specificity is further enhanced by the use of a mass detector in an LC-MS setup, which can confirm the identity of the eluting peak by its mass-to-charge ratio.
The validation of such an analytical method would typically involve assessing several parameters to ensure its reliability and accuracy. These parameters include:
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
While specific validation data for a method solely focused on this compound is not detailed in the provided information, the successful isolation and identification of this impurity demonstrate the utility of HPLC-based methods. derpharmachemica.com
Mitigation Strategies for Impurity Formation in Industrial Chemical Processes (e.g., pH control)
The formation of this compound as an impurity is understood to be highly dependent on the reaction conditions, particularly the pH during the neutralization step of the Brimonidine Tartrate synthesis. derpharmachemica.com This understanding is crucial for developing effective mitigation strategies in an industrial setting.
Research has shown a direct correlation between the pH of the reaction mixture and the percentage of the cyanamide impurity formed. derpharmachemica.com Specifically, a decrease in pH below a critical range leads to a significant increase in the formation of this compound.
To prevent the formation of this impurity, careful control of the pH is essential. The recommended pH range to minimize the formation of this compound is between 8.5 and 9.5. derpharmachemica.com It has been demonstrated that adjusting the pH with cooled dilute hydrochloric acid is preferable to using it at a higher temperature. derpharmachemica.com The use of a pH meter is recommended to ensure precise control over this critical parameter. derpharmachemica.com
| pH Range | Impurity Formation (%) |
|---|---|
| 7-8 | 4 |
| 5-6 | 9 |
| 3-4 | 15 |
Impact on Process Optimization and Quality Assurance in Pharmaceutical Manufacturing
The identification and subsequent mitigation of this compound formation have a significant impact on the process optimization and quality assurance of pharmaceutical manufacturing. The presence of impurities can affect the safety, efficacy, and stability of the final drug product.
By understanding the root cause of this compound formation, manufacturers can implement robust process controls to prevent its occurrence. This leads to a more optimized and consistent manufacturing process, reducing the need for costly and time-consuming purification steps to remove the impurity.
Structure Activity Relationship Sar Studies and Rational Molecular Design of Analogues
Design and Synthesis of Chemically Modified Analogues of N-(5-Bromoquinoxalin-6-yl)cyanamide
The design of chemically modified analogues of this compound would logically begin with the systematic modification of its core structure. The synthesis of such analogues can be achieved through established synthetic routes, often starting from substituted o-phenylenediamines. For instance, the precursor 6-amino-5-bromoquinoxaline can be synthesized from 4-nitrobenzene-1,2-diamine through cyclization, hydrogenation, and subsequent bromination. This intermediate is pivotal for introducing the cyanamide (B42294) group or its bioisosteres.
The synthesis of the parent compound, this compound, has been confirmed in the context of its identification as a process-related impurity in the synthesis of Brimonidine (B1667796) Tartrate. Its formation from a quinoxaline (B1680401) thiourea (B124793) precursor using iodine and triethylamine suggests a viable route for creating related structures by varying the starting materials.
Analogues could be designed by:
Modification of the Cyanamide Group: Replacing the cyanamide moiety with other nitrogen-containing functional groups such as urea, thiourea, guanidine, or various heterocyclic rings to explore different hydrogen bonding patterns and electronic properties.
Substitution on the Quinoxaline Ring: Introducing a variety of substituents at other available positions on the quinoxaline core to modulate lipophilicity, electronic effects, and steric hindrance.
Bioisosteric Replacement: Employing bioisosteres for the bromine atom or the cyanamide group to improve pharmacokinetic or pharmacodynamic properties.
A hypothetical series of analogues and their synthetic precursors are outlined in the table below.
| Analogue Structure | R1 | R2 | Synthetic Precursor |
| N-(5-Chloroquinoxalin-6-yl)cyanamide | Cl | H | 6-Amino-5-chloroquinoxaline |
| N-(5-Bromo-2-methylquinoxalin-6-yl)cyanamide | Br | CH3 | 6-Amino-5-bromo-2-methylquinoxaline |
| 1-(5-Bromoquinoxalin-6-yl)urea | Br | H | 6-Amino-5-bromoquinoxaline |
| 1-(5-Bromoquinoxalin-6-yl)thiourea | Br | H | 6-Amino-5-bromoquinoxaline |
Systematic Exploration of Substituent Effects on the Quinoxaline Core
The systematic exploration of substituent effects on the quinoxaline core is a cornerstone of SAR studies. The nature, position, and size of substituents can significantly influence the biological activity of the molecule. For quinoxaline derivatives, it has been observed that both electron-donating and electron-withdrawing groups can modulate activity, depending on the specific biological target.
For example, studies on other quinoxaline series have shown that:
Halogenation: The presence of a halogen, such as the bromine atom in this compound, can enhance binding affinity through halogen bonding or by increasing lipophilicity, which may improve membrane permeability. The position of the halogen is also critical.
Alkylation/Alkoxylation: The introduction of small alkyl or alkoxy groups can provide steric bulk that may lead to selective interactions with a target protein. These groups can also influence the compound's metabolic stability.
Aromatic Substituents: Phenyl or other aryl groups can be introduced to explore pi-stacking interactions within a binding site.
The following table summarizes the potential effects of different substituents on the quinoxaline core based on general SAR principles for this class of compounds.
| Substituent Type | Position on Quinoxaline Ring | Potential Effects on Activity |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | C-2, C-3, C-7, C-8 | Modulation of electronic properties, potential for specific interactions. |
| Electron-donating groups (e.g., -CH3, -OCH3) | C-2, C-3, C-7, C-8 | Increased metabolic stability, altered lipophilicity. |
| Halogens (e.g., -F, -Cl) | C-5, C-7, C-8 | Enhanced binding through halogen bonds, increased lipophilicity. |
| Bulky groups (e.g., -t-butyl, -phenyl) | C-2, C-3 | Steric influence on binding, potential for increased selectivity. |
Investigation of the Pharmacophoric Contribution of the Cyanamide Moiety in Related Structures
The cyanamide group (-NH-CN) is a unique functional group that can act as both a hydrogen bond donor and acceptor. Its linear geometry and electronic properties make it an interesting pharmacophoric element. In the context of this compound, the cyanamide moiety is likely to play a significant role in target binding.
The investigation into its pharmacophoric contribution would involve the synthesis and biological evaluation of analogues where the cyanamide group is replaced by other functionalities. This allows for a systematic probing of the necessity and role of the hydrogen bonding and electronic features of the cyanamide.
The table below illustrates a strategy for investigating the pharmacophoric contribution of the cyanamide group.
| Moiety | Potential Interactions | Rationale for Investigation |
| Cyanamide (-NH-CN) | Hydrogen bond donor (NH), Hydrogen bond acceptor (N of CN), Dipole interactions | To establish the baseline activity and understand the role of the existing functional group. |
| Urea (-NH-C(O)NH2) | Hydrogen bond donor and acceptor | To explore the importance of additional hydrogen bonding capabilities. |
| Thiourea (-NH-C(S)NH2) | Hydrogen bond donor and acceptor, altered electronic properties | To assess the impact of replacing the carbonyl oxygen with sulfur. |
| Guanidine (-NH-C(=NH)NH2) | Strong hydrogen bond donor, potential for salt bridge formation | To investigate the effect of a basic, positively charged group. |
| N-acyl (-NH-C(O)R) | Hydrogen bond donor and acceptor, introduction of steric bulk | To probe the space available in the binding pocket and introduce new interactions. |
Computational Approaches to Guide Analog Design for Specific Molecular Interactions
Computational chemistry offers powerful tools to guide the rational design of analogues of this compound. These methods can provide insights into the potential binding modes of the compound and help prioritize the synthesis of new derivatives.
Key computational approaches include:
Molecular Docking: This technique can be used to predict the binding orientation of this compound and its analogues within the active site of a biological target. This can help in identifying key interactions and suggest modifications to improve binding affinity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on a series of synthesized analogues and their biological activities. These models can identify the physicochemical properties that are critical for activity and predict the potency of novel, unsynthesized compounds.
Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound could highlight the importance of the bromo-substituent, the quinoxaline nitrogen atoms, and the hydrogen bonding features of the cyanamide group.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding mode and the flexibility of the ligand and protein.
The application of these computational methods can significantly accelerate the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.
Computational and Theoretical Chemical Investigations of N 5 Bromoquinoxalin 6 Yl Cyanamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity Predictions
There are no specific published studies using Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and reactivity of N-(5-Bromoquinoxalin-6-yl)cyanamide. In a hypothetical study, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would typically be employed to determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters would provide insights into the molecule's kinetic stability and reactivity.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability
Specific molecular modeling and dynamics simulations for this compound have not been reported in the available literature. Such studies would be instrumental in exploring the molecule's conformational landscape, identifying stable conformers, and understanding its flexibility. Molecular dynamics simulations could further provide insights into the compound's behavior and stability in different solvent environments over time.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There are no available computational studies that predict the spectroscopic parameters (e.g., IR, NMR, UV-Vis) of this compound. Typically, computational chemists use methods like DFT to calculate vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). These theoretical predictions are then compared with experimental data to validate the computational model and aid in the interpretation of experimental results. Without experimental or computational data for this specific compound, such a comparison is not possible.
Elucidation of Reaction Mechanisms via Computational Pathways
No computational studies elucidating the reaction mechanisms involving this compound have been published. Computational pathway analysis is a powerful tool for investigating reaction mechanisms, identifying transition states, and calculating activation energies. This approach could be used to study potential synthetic routes or the metabolic fate of the compound, but no such research is currently available.
Potential Academic Applications Beyond Pharmaceutical Impurity Context
Utilization as a Versatile Synthetic Intermediate for Novel Heterocyclic Scaffolds
The cyanamide (B42294) group is a well-established and highly versatile functional group in organic synthesis, known for its ability to participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. This reactivity makes N-(5-Bromoquinoxalin-6-yl)cyanamide a promising starting material for the construction of novel and complex molecular architectures. The cyano group can act as an electrophile or be transformed into other reactive intermediates, paving the way for the synthesis of diverse heterocyclic systems.
General strategies involving cyanamides in heterocyclic synthesis often leverage the reactivity of the cyano group in addition to a suitably positioned nucleophile or electrophile. In the case of this compound, the quinoxaline (B1680401) ring itself, along with the bromo substituent, offers multiple sites for further chemical elaboration, allowing for the generation of a library of unique compounds.
Table 1: Potential Heterocyclic Systems from this compound
| Target Heterocycle | Potential Reaction Pathway | Key Reagents |
| Fused Imidazoles | Intramolecular cyclization | Acid or base catalysis |
| Thiazoles | Reaction with a-haloketones | Hantzsch-type synthesis |
| Tetrazoles | [2+3] Cycloaddition | Azides (e.g., sodium azide) |
| Triazines | Cyclocondensation | Amidines or guanidines |
The development of such synthetic routes would not only showcase the utility of this compound as a building block but also provide access to new chemical entities with potential biological activities.
Exploration in Chemical Biology as a Ligand or Probe for Biochemical Systems
The quinoxaline moiety is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. This precedent suggests that this compound and its derivatives could serve as valuable tools in chemical biology for investigating biochemical pathways and molecular interactions.
The structural similarity of the quinoxaline core to endogenous purines suggests that this compound could be investigated as a ligand for various protein targets, such as kinases, which possess ATP-binding sites. ekb.egekb.eg The cyanamide group can be envisioned as a bioisosteric replacement for other functional groups commonly found in enzyme inhibitors, potentially modulating binding affinity and selectivity. nih.govcambridgemedchemconsulting.com In vitro binding assays, such as fluorescence polarization or surface plasmon resonance, could be employed to screen this compound against a panel of biologically relevant proteins to identify potential molecular targets.
Quinoxaline derivatives have a well-documented history as inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling and are often implicated in diseases like cancer. ekb.egekb.eglookchem.com The this compound scaffold could be systematically evaluated for its inhibitory activity against a range of kinases or other enzymes in vitro. Should inhibitory activity be observed, further mechanistic studies could be undertaken to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify the key structural features responsible for the observed activity. The cyanamide moiety, with its unique electronic and steric properties, could potentially confer novel binding interactions within an enzyme's active site.
Considerations for Application in Materials Science as a Building Block
The photophysical properties of quinoxaline derivatives have garnered interest in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgscholaris.caresearchgate.netcdnsciencepub.com These compounds can exhibit tunable fluorescence and charge-transport properties based on their substitution patterns.
The presence of the bromo and cyanamide groups on the quinoxaline ring of this compound provides handles for further chemical modification to create more extended π-conjugated systems. For instance, the bromine atom could be utilized in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to append other aromatic or chromophoric units. The cyanamide group could also be transformed to modulate the electronic properties of the resulting molecule. Such modifications could lead to the development of novel materials with interesting photophysical or electronic characteristics, making this compound a potential precursor for functional organic materials.
Future Research Directions and Unexplored Avenues for N 5 Bromoquinoxalin 6 Yl Cyanamide
Development of Advanced Catalytic Methods for Synthesis and Derivatization
The synthetic accessibility of N-(5-Bromoquinoxalin-6-yl)cyanamide and its derivatives is paramount for its future exploration. While classical condensation methods for quinoxaline (B1680401) synthesis are established, the development of more efficient and versatile catalytic strategies is a crucial research avenue. nih.gov
Future efforts could focus on palladium-catalyzed methodologies, which have shown promise in the synthesis of complex quinoxaline derivatives. rsc.orgrsc.orgnih.gov For instance, palladium-catalyzed reductive annulation of appropriately substituted catechols and nitroarylamines could offer a direct and atom-economical route to the quinoxaline core. rsc.org Furthermore, the bromine atom on the quinoxaline ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C5 position.
Another promising area is the application of rhodium-catalyzed C-H activation. nih.govacs.orghbni.ac.inresearchgate.netnih.gov This powerful technique could allow for the direct functionalization of the quinoxaline core at various positions, providing access to novel derivatives that are difficult to synthesize using traditional methods. Research into the regioselectivity of such reactions on the this compound scaffold would be highly valuable.
The derivatization of the cyanamide (B42294) group itself also presents a rich field for catalytic exploration. Copper-catalyzed reactions, for example, have been effectively used for the cyanation of aryl halides and could potentially be adapted for transformations of the cyanamide moiety. organic-chemistry.orgresearchgate.netnih.govacs.orgacs.org Developing catalytic methods to convert the cyanamide into other functional groups, such as ureas, thioureas, or guanidines, would significantly expand the chemical space accessible from this starting material. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgcardiff.ac.uk
Comprehensive Mechanistic Understanding of Complex Reaction Systems
A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. While the general mechanism of quinoxaline formation is known, the specific kinetics and intermediates involved in catalytic processes can be complex. researchgate.netresearchgate.net
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. For instance, in-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates and reaction kinetics. chemrxiv.org
Computational methods, particularly Density Functional Theory (DFT) calculations, can offer deep insights into reaction pathways, transition states, and the role of catalysts. mdpi.comnih.govnih.govias.ac.inrsc.org DFT studies could be used to predict the most favorable reaction conditions, understand the regioselectivity of C-H functionalization reactions, and rationalize the observed reactivity of the cyanamide group. A detailed mechanistic study of the formation of quinoxaline derivatives has been conducted using 13C NMR spectroscopy, providing a basis for similar investigations on this specific compound. acs.org
Deeper Structure-Function Relationship Elucidation for Broader Academic Utility
The bromine atom and the cyanamide group in this compound are expected to significantly influence its electronic properties and intermolecular interactions. A systematic investigation into the structure-function relationships of this compound and its derivatives is crucial for unlocking its full potential for academic and potentially practical applications. mdpi.comresearchgate.netresearchgate.netnih.gov
The effect of substituents at the C5 position, introduced via cross-coupling reactions, on the photophysical and electronic properties of the quinoxaline core should be systematically studied. nih.gov This could lead to the development of new materials with tailored properties. Furthermore, understanding how modifications of the cyanamide group affect the biological activity or material properties of the resulting compounds is a key research question.
For example, the introduction of different groups on the cyanamide nitrogen could modulate the compound's ability to act as a hydrogen bond donor or acceptor, which is critical for its interaction with biological targets or its self-assembly into functional materials. Structure-activity relationship (SAR) studies have been instrumental in understanding the potential of various quinoxaline derivatives. researchgate.net
Novel Applications in Interdisciplinary Fields of Chemical Research
The unique structural features of this compound make it a promising candidate for a variety of interdisciplinary applications beyond traditional medicinal chemistry.
Materials Science: Quinoxaline derivatives are known to possess interesting electronic and photophysical properties, making them suitable for applications in organic electronics. nih.govresearchgate.netrsc.orgacs.org The electron-withdrawing nature of the quinoxaline ring, combined with the potential for extensive conjugation through derivatization, suggests that this compound-based materials could function as electron-transporting materials in organic light-emitting diodes (OLEDs) or as components of organic solar cells. nih.gov
Chemical Sensors: The quinoxaline core can act as a signaling unit in fluorescent or colorimetric sensors. nih.govmdpi.comrsc.orgresearchgate.net The nitrogen atoms in the quinoxaline ring and the cyanamide group can coordinate with metal ions or interact with specific anions, leading to a detectable change in the compound's optical properties. Future research could focus on designing and synthesizing derivatives of this compound that can selectively detect specific analytes of environmental or biological importance.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a versatile building block for the creation of novel functional molecules with broad academic and potentially practical utility.
Q & A
Q. What are the established synthetic routes for N-(5-Bromoquinoxalin-6-yl)cyanamide, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions involving cyanamide and brominated quinoxaline precursors. For example, multicomponent Biginelli-type reactions using cyanamide as a building block under acidic conditions (e.g., HCl or H₂SO₄) may yield derivatives with structural similarities . Optimizing reaction parameters, such as temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants, is critical to achieving yields >70%. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended .
Q. What standard analytical methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the bromoquinoxaline backbone and cyanamide moiety. Peaks near δ 8.5–9.0 ppm indicate aromatic protons, while the cyanamide group appears as a singlet ~δ 4.0–5.0 ppm .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR spectroscopy : Absorbances at ~2200 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (quinoxaline C=N/C=C) .
Q. How should this compound be stored to prevent degradation?
Store in airtight, light-protected containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, heat (>30°C), and strong acids/bases, as these may hydrolyze the cyanamide group or dehalogenate the bromine substituent .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity compared to non-halogenated analogs?
The electron-withdrawing bromine at position 5 enhances electrophilic substitution reactivity at position 6 of the quinoxaline ring. This facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) or nucleophilic attacks (e.g., by amines or thiols). Comparative studies with chloro or fluoro analogs show bromine’s superior leaving-group ability in SNAr reactions, enabling diverse functionalization .
Q. What experimental strategies resolve contradictions in bioactivity data for cyanamide derivatives?
Discrepancies in biological activity (e.g., receptor binding vs. cytotoxicity) may arise from assay conditions or impurity profiles. To address this:
- Dose-response studies : Test across a broad concentration range (nM–mM) to identify therapeutic windows.
- Purity validation : Use HPLC-UV/ELSD (>95% purity) to rule out confounding effects from byproducts like dehalogenated species .
- Receptor profiling : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for targets such as kinase enzymes or GPCRs .
Q. How can computational modeling guide the design of derivatives with enhanced stability or selectivity?
DFT (density functional theory) calculations predict electron density distributions, highlighting vulnerable sites (e.g., the cyanamide group’s susceptibility to hydrolysis). MD (molecular dynamics) simulations assess binding poses in target proteins, enabling rational modifications (e.g., adding methyl groups to the quinoxaline ring to improve hydrophobic interactions) .
Q. What factors explain variability in agricultural applications of cyanamide derivatives (e.g., bud sprouting induction)?
Studies on hydrogen cyanamide in plants show dose-dependent effects: low concentrations (1.25–2.5%) enhance sprouting via ROS-mediated dormancy breaking, while high doses (>3.5%) inhibit growth due to phytotoxicity. Environmental variables (temperature, soil pH) and application timing (pre-dormancy vs. post-dormancy) further modulate outcomes .
Methodological Considerations
Q. How to optimize synthetic protocols for scale-up without compromising purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- In-line monitoring : Use PAT (process analytical technology) tools like FTIR or Raman spectroscopy to track reaction progress .
Q. What statistical approaches are suitable for analyzing contradictory data in cyanamide studies?
- ANOVA with post-hoc tests : Identify significant differences between treatment groups (e.g., sprouting rates across cyanamide doses) .
- Multivariate analysis (PCA or PLS-DA) : Decouple confounding variables (e.g., soil microbiota shifts vs. cyanamide concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
